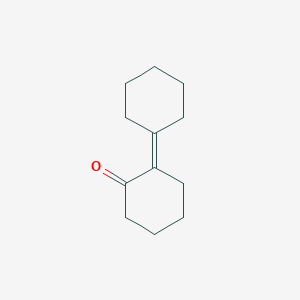
1-溴-2,5-二甲基-4-硝基苯
描述
1-Bromo-2,5-dimethyl-4-nitrobenzene is a compound that is not directly studied in the provided papers. However, the papers do discuss related bromo-nitrobenzene derivatives, which can provide insights into the chemical behavior and properties of similar compounds. These derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceutical agents, dyes, and electroluminescent materials .
Synthesis Analysis
The synthesis of bromo-nitrobenzene derivatives typically involves halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, other derivatives, such as 1,2-bis(bromomethyl)-4-fluorobenzene, are synthesized through diazotization and subsequent bromination . These methods indicate that bromo-nitrobenzene compounds can be synthesized through a series of well-established organic reactions, with the potential for high yields and selectivity.
Molecular Structure Analysis
The molecular structure of bromo-nitrobenzene derivatives can be characterized using various spectroscopic techniques. For example, the structure of 1-bromo-2,4-dinitrobenzene was confirmed by IR and NMR spectrometry . The crystal structure of a related compound, 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, was determined, revealing a 50:50 disorder with another similar compound in the crystal lattice . These findings suggest that the molecular structure of 1-Bromo-2,5-dimethyl-4-nitrobenzene could also be elucidated using similar analytical methods.
Chemical Reactions Analysis
Bromo-nitrobenzene derivatives participate in various chemical reactions. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to produce arylzinc compounds . Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit reactivity in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . These studies demonstrate the potential reactivity of bromo-nitrobenzene derivatives in both electrochemical and radical-mediated reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitrobenzene derivatives can be influenced by their molecular structure. For example, the presence of substituents on the benzene ring can affect the compound's reactivity and stability. The electrochemical behavior of these compounds can vary significantly depending on the solvent used, as seen in the different reactivity of the radical anion in ionic liquids compared to conventional solvents . The crystal structure analysis also provides information on the solid-state properties, such as disorder in the crystal lattice .
科学研究应用
离子液体中的反应性
1-溴-2,5-二甲基-4-硝基苯及其衍生物在离子液体中表现出与传统溶剂不同的反应性。例如,1-溴-4-硝基苯的自由基阴离子在室温离子液体中表现出独特的行为,通过一种DISP类型机制反应,这与它们在丙腈等典型非水溶剂中的反应性不同。这表明离子溶剂可能通过稳定带电产物来促进反应(Ernst et al., 2013)。
药物合成中的中间体
例如,从1-溴-2,5-二甲基-4-硝基苯衍生的1-(2-溴乙氧基)-4-硝基苯等化合物在药物合成中充当中间体,特别是多菲利特,用于治疗心律失常。这些中间体的合成方法和条件已经优化,以提高产量和效率,突显了该化合物在制药制造中的作用(Zhai Guang-xin, 2006)。
聚合物太阳能电池的增强
1-溴-4-硝基苯(一种衍生物)已被用于聚合物太阳能电池(PSCs)中。当引入到PSCs的聚(3-己基噻吩)/[6,6]-苯基-C61-丁酸甲酯(P3HT/PCBM)有源层时,它显著改善了器件性能。这种化合物的添加增强了给体-受体界面处的激子复合和解离,导致功率转换效率显著提高。这突显了它在改善太阳能电池技术中的潜在用途(Fu et al., 2015)。
向向列相性能的增强
1-溴-2,5-二甲基-4-硝基苯衍生物已被用于液晶的合成。伪葡糖与1-溴-2,5-二甲基-4-硝基苯衍生物在NiCl2(dppe)的催化下反应,产生β-C-芳基糖苷,这是手性液晶的前体。这展示了该化合物在开发具有特定向列相(液晶相诱导)性能的新材料中的应用(Bertini et al., 2003)。
作用机制
Target of Action
The primary target of 1-Bromo-2,5-dimethyl-4-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds and plays a crucial role in their chemical behavior .
Mode of Action
1-Bromo-2,5-dimethyl-4-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- Step 1 : The electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as a benzenonium ion .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction involving 1-Bromo-2,5-dimethyl-4-nitrobenzene affects the biochemical pathways related to the synthesis and transformation of benzene derivatives . The downstream effects of these changes can vary widely, depending on the specific context and the other compounds involved.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.05 , suggesting that it may readily cross cell membranes, potentially affecting its bioavailability.
Result of Action
The primary result of the action of 1-Bromo-2,5-dimethyl-4-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of a wide variety of different organic compounds, depending on the specific conditions and reactants present.
Action Environment
The action, efficacy, and stability of 1-Bromo-2,5-dimethyl-4-nitrobenzene can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Furthermore, its solubility, which can affect its action and efficacy, is influenced by the polarity of the solvent .
安全和危害
未来方向
属性
IUPAC Name |
1-bromo-2,5-dimethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQRRHGAQXGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356534 | |
| Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-dimethyl-4-nitrobenzene | |
CAS RN |
15540-81-5 | |
| Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


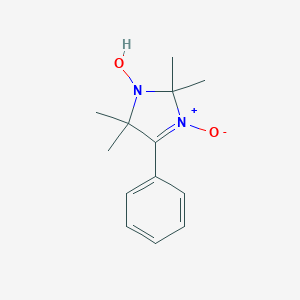
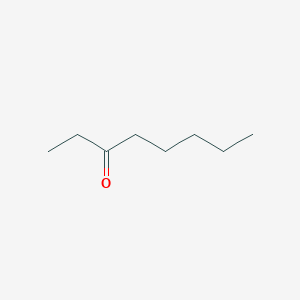

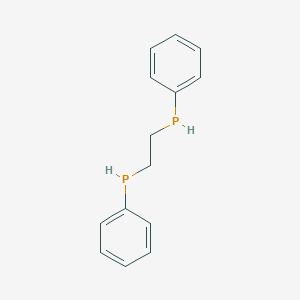


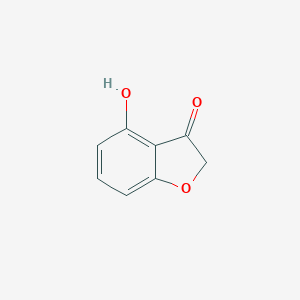

![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)
